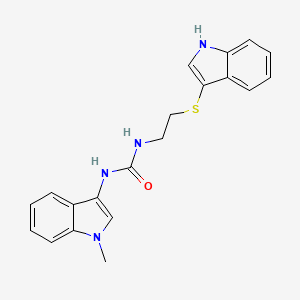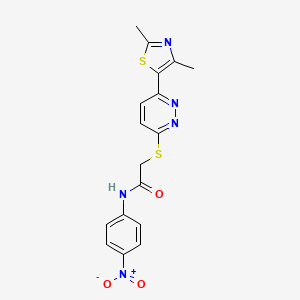![molecular formula C14H13ClN4 B2956803 2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile CAS No. 303997-51-5](/img/structure/B2956803.png)
2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile, also known as 2C-P, is a synthetic psychedelic drug of the phenethylamine class. It was first synthesized in 1978 by Alexander Shulgin and popularized as a recreational drug in the early 2000s. Its effects are described as a combination of those of LSD and MDMA, with a duration of approximately 8-10 hours. It has a low risk of physical side effects, making it a relatively safe drug to use.
Scientific Research Applications
Synthesis and Molecular Docking
The synthesis of novel pyridine and fused pyridine derivatives, including those related to 2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile, has been explored for their antimicrobial and antioxidant activity. Molecular docking screenings have demonstrated moderate to good binding energies, indicating potential for targeted applications in medicinal chemistry and bioactive material development (Flefel et al., 2018).
Photochemical Reactions
The compound's role in photochemical reactions has been studied, showing its potential in synthesizing aryl- and alkylanilines. These findings contribute to the development of novel synthetic pathways in organic chemistry, highlighting the compound's versatility and utility in creating complex molecules (Fagnoni, Mella, & Albini, 1999).
Complex Formation with Metal Ions
Research has also focused on the formation of complexes between 2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile derivatives and metal ions. These complexes have potential applications in catalysis, materials science, and as ligands in coordination chemistry, providing insights into the electronic and structural properties of metal-organic frameworks (Brianese et al., 1998).
Photoluminescence and Electrochemical Properties
Studies on the photoluminescence and electrochemical properties of derivatives have shown promising results for applications in sensing, imaging, and electronic devices. The exploration of these properties opens up new avenues for the development of advanced materials with tailored optical and electronic characteristics (Hagimori et al., 2016).
Ligand Exchange and Coordination Chemistry
The investigation into ligand exchange processes and coordination chemistry involving 2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile derivatives has provided valuable information on the dynamics and stability of such complexes. This research contributes to a deeper understanding of the mechanisms underlying coordination reactions and their implications for catalysis and molecular engineering (Riesgo et al., 2001).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-19(2)14-8-7-13(17-18-14)12(9-16)10-3-5-11(15)6-4-10/h3-8,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEPGYIWIDKQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)


![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)


![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2956734.png)
![4-{(2E)-3-[4-(methylethyl)phenyl]prop-2-enoyl}phenyl 4-methylbenzoate](/img/structure/B2956736.png)
![7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2956737.png)

![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)
